molecular formula C21H24N2O6S B14448922 1-Morpholineacetamide, N-methyl-N-(p-(phenylthio)phenyl)-, oxalate CAS No. 77711-49-0

1-Morpholineacetamide, N-methyl-N-(p-(phenylthio)phenyl)-, oxalate

Katalognummer: B14448922
CAS-Nummer: 77711-49-0
Molekulargewicht: 432.5 g/mol
InChI-Schlüssel: HGUKMLGDPRVLOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Morpholineacetamide, N-methyl-N-(p-(phenylthio)phenyl)-, oxalate is a chemical compound known for its unique structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Morpholineacetamide, N-methyl-N-(p-(phenylthio)phenyl)-, oxalate typically involves a series of chemical reactions that include the introduction of the morpholine ring, the acetamide group, and the phenylthio group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.

Analyse Chemischer Reaktionen

Types of Reactions

1-Morpholineacetamide, N-methyl-N-(p-(phenylthio)phenyl)-, oxalate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents such as ethanol and dichloromethane. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Wissenschaftliche Forschungsanwendungen

1-Morpholineacetamide, N-methyl-N-(p-(phenylthio)phenyl)-, oxalate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-Morpholineacetamide, N-methyl-N-(p-(phenylthio)phenyl)-, oxalate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as the modulation of enzyme activity or the alteration of cellular signaling pathways. The exact mechanism depends on the specific context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 1-Morpholineacetamide, N-methyl-N-(p-(phenylthio)phenyl)-, oxalate include:

  • N-Methylmorpholine N-oxide
  • Morpholine derivatives with different substituents

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

77711-49-0

Molekularformel

C21H24N2O6S

Molekulargewicht

432.5 g/mol

IUPAC-Name

N-methyl-2-morpholin-4-yl-N-(4-phenylsulfanylphenyl)acetamide;oxalic acid

InChI

InChI=1S/C19H22N2O2S.C2H2O4/c1-20(19(22)15-21-11-13-23-14-12-21)16-7-9-18(10-8-16)24-17-5-3-2-4-6-17;3-1(4)2(5)6/h2-10H,11-15H2,1H3;(H,3,4)(H,5,6)

InChI-Schlüssel

HGUKMLGDPRVLOG-UHFFFAOYSA-N

Kanonische SMILES

CN(C1=CC=C(C=C1)SC2=CC=CC=C2)C(=O)CN3CCOCC3.C(=O)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.